7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide
Description
This compound belongs to the benzoxazepine-carboxamide family, characterized by a fused benzo[f][1,4]oxazepine core linked to a benzofuran-2-carboxamide moiety via an amide bond. The 7-methoxy substitution on the benzofuran ring and the 4-methyl-5-oxo group on the oxazepine ring confer distinct electronic and steric properties.
Properties
IUPAC Name |
7-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-22-8-9-26-15-7-6-13(11-14(15)20(22)24)21-19(23)17-10-12-4-3-5-16(25-2)18(12)27-17/h3-7,10-11H,8-9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFRUDYJJXHYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives.
Benzofuran Derivatives
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds.
Biological Activity
7-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide is a compound belonging to the benzofuran and oxazepine classes, which have been noted for their diverse biological activities. This article reviews the biological activity of this compound with a focus on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 424.46 g/mol. The structure includes a methoxy group and a carboxamide functional group that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Selective activity |
| Compound B | HCT116 | 3.7 | Moderate activity |
| Compound C | HEK293 | 5.3 | Non-selective |
In a comparative study, compounds derived from similar structures showed varying levels of inhibition against cancer cell proliferation. For example, one study indicated that certain benzoxazepine derivatives exhibited IC50 values ranging from 1.2 to 5.3 µM against MCF-7 and HCT116 cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. Research indicates that certain derivatives can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in cancer cells. The effectiveness appears to vary depending on the specific cancer cell type used in experiments .
Antimicrobial Activity
The antimicrobial properties of benzoxazepine derivatives have been documented with varying degrees of effectiveness against bacterial pathogens. Some studies reported limited antimicrobial activity but highlighted significant effects against specific strains:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | MIC (µM) | Notes |
|---|---|---|---|
| Compound D | E. faecalis | 8 | Selective against Gram-positive bacteria |
| Compound E | S. aureus | 16 | Moderate activity |
| Compound F | E. coli | 32 | Weak activity |
The minimum inhibitory concentration (MIC) values indicate that while some compounds exhibit promising antibacterial properties, their effectiveness can be strain-dependent .
Case Studies
A notable case study involved the synthesis and evaluation of several benzoxazepine derivatives where researchers assessed their antiproliferative effects on different cancer cell lines. The findings suggested that structural modifications significantly influenced their biological activities.
- Study on Cytotoxicity : In vitro tests demonstrated that certain derivatives had pronounced cytotoxic effects on solid tumor cell lines.
- Inflammatory Response Modulation : Another study indicated that these compounds could inhibit cytokine release in response to inflammatory stimuli in specific cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Estimated based on analogous structures.
Structural and Functional Differences
Core Heterocyclic Modifications: The target compound features a benzofuran ring substituted with a methoxy group, enhancing electron-donating capacity and steric bulk compared to the simpler furan-2-carboxamide in . Benzofuran’s extended π-system may improve binding to aromatic-rich biological targets (e.g., kinases or GPCRs). The chloro and methoxy substituents on the benzene ring further modulate electronic properties. The phenanthrido-fused derivative incorporates a rigid polycyclic system, likely improving metabolic stability but reducing conformational flexibility. The nitro group may act as an electron-withdrawing substituent, influencing reactivity.
Oxazepine Ring Conformations :
- The 7-membered oxazepine ring in the target compound adopts a twisted boat conformation (inferred from ), which may influence intermolecular interactions. By contrast, derivatives like may exhibit different ring puckering due to substituent-induced strain.
The sulfonamide derivative shares functional group homology with COX-2 inhibitors (e.g., celecoxib), hinting at anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
